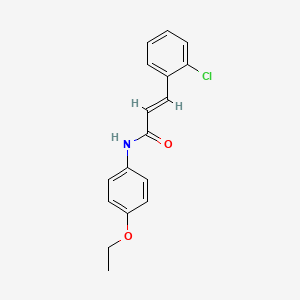

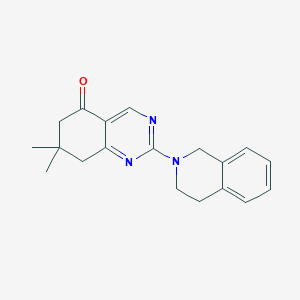

![molecular formula C19H22FN3O4 B5524103 N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide often involves complex processes, including nucleophilic displacement reactions and condensation reactions. For example, the feasibility of nucleophilic displacement of bromide in related structures has been demonstrated, leading to the synthesis of compounds with potential for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide has been characterized using various spectroscopic methods and X-ray diffraction studies. These analyses help determine the compound's conformation, bonding, and interaction with receptors or enzymes, contributing to understanding its potential biological activity.

Chemical Reactions and Properties

The chemical reactions involving compounds like N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide focus on understanding their reactivity and interaction with various chemical agents. This includes exploring nucleophilic substitutions, addition reactions, and the synthesis of radiolabeled compounds for imaging studies (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Metabolism and Disposition

Research has explored the metabolism and disposition of compounds structurally related to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide, providing insights into their pharmacokinetic profiles. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighted its elimination mainly via feces, with only negligible amounts excreted unchanged. The study further identified principal circulating components and metabolites, emphasizing extensive metabolism involving oxidation of the benzofuran ring (Renzulli et al., 2011).

Binding Affinity and Imaging Applications

Several studies have synthesized and evaluated analogs with modifications to enhance binding affinity for specific receptors or to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors and serotonin 5-HT1A receptors. These efforts aim to improve imaging capabilities for neurological conditions and receptor distribution mapping (Tobiishi et al., 2007), (Katoch-Rouse & Horti, 2003).

Therapeutic Potential

Research into the therapeutic potential of these compounds includes their application in treating diseases such as Alzheimer's disease, cancer, and inflammatory conditions. Studies have investigated compounds for their ability to selectively inhibit kinase superfamily members, demonstrating efficacy in preclinical cancer models (Schroeder et al., 2009), and have synthesized novel derivatives with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Mechanism of Action Studies

Further research has focused on understanding the mechanism of action of these compounds through studies on orexin receptor mechanisms in compulsive food consumption and the discovery of small molecule motilin receptor agonists. These studies contribute to our understanding of how these compounds interact with their targets and the potential therapeutic implications of their actions (Piccoli et al., 2012), (Westaway et al., 2009).

Mechanism of Action

properties

IUPAC Name |

N-[[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-26-12-18(24)23-7-5-13(6-8-23)19(25)21-11-16-10-17(22-27-16)14-3-2-4-15(20)9-14/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMZCFGVWWCDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NO2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)